molecular formula C15H15NO3 B1454131 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine CAS No. 1187163-23-0

2-(2,4-Dimethoxybenzoyl)-6-methylpyridine

Cat. No.: B1454131
CAS No.: 1187163-23-0
M. Wt: 257.28 g/mol
InChI Key: OURNMHDPJXZSSM-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxybenzoyl)-6-methylpyridine is an organic compound characterized by the presence of a benzoyl group substituted with two methoxy groups at the 2 and 4 positions, attached to a pyridine ring with a methyl group at the 6 position

Mechanism of Action

Target of Action

It is known that 2,4-dimethoxybenzyl alcohol, a related compound, is utilized as a substrate by glucose-methanol-choline (gmc) oxidoreductase . This enzyme exhibits aryl-alcohol oxidase properties , suggesting that 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine might interact with similar enzymes or pathways.

Mode of Action

It’s worth noting that related compounds like 2,4-dimethoxybenzyl alcohol react with trifluoroacetic acid to yield certain derivatives . This suggests that this compound might also undergo similar reactions, potentially interacting with its targets in a similar manner.

Biochemical Pathways

It is known that 2,4-dimethoxybenzyl, a related compound, is used for the reversible backbone modification of peptides . This suggests that this compound might also interact with peptide-based biochemical pathways.

Pharmacokinetics

The related compound 2,4-dimethoxybenzylamine has a boiling point of 140 °c/1 mmhg , which might give some indication of its volatility and potential bioavailability.

Result of Action

The related compound 2,4-dimethoxybenzyl is known to facilitate the elongation of peptides , suggesting that this compound might have similar effects on peptide structures.

Action Environment

The related compound 2,4-dimethoxybenzylamine is known to be sensitive to moisture , suggesting that the stability and efficacy of this compound might also be influenced by environmental conditions such as humidity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine typically involves the acylation of 6-methylpyridine with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol derivative.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts or under UV light.

Major Products:

Scientific Research Applications

2-(2,4-Dimethoxybenzoyl)-6-methylpyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dimethoxybenzoyl chloride
  • 2,4-Dimethoxybenzyl alcohol
  • 2,4-Dimethoxybenzoic acid

Comparison: 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine is unique due to the presence of both a benzoyl group and a pyridine ring, which imparts distinct chemical properties and reactivity. Compared to 2,4-dimethoxybenzoyl chloride, it is less reactive but more stable. Compared to 2,4-dimethoxybenzyl alcohol, it has different functional groups that allow for a wider range of chemical reactions. Compared to 2,4-dimethoxybenzoic acid, it has a more complex structure, offering more potential for diverse applications .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-5-4-6-13(16-10)15(17)12-8-7-11(18-2)9-14(12)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURNMHDPJXZSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101217293
Record name (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187163-23-0
Record name (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methylpyridine-2-carbonitrile (4.88 g, 41.3 mmol) was dissolved in THF (50 mL), cooled to 0° C. and 2,4-dimethoxyphenylmagnesium bromide (20.5 mL, 10.24 mmol, 0.5 M in THF) was added. The reaction aged at rt for 3 h and was quenched with HCl (45.4 mL, 91 mmol, 2 M diethyl ether). The reaction was concentrated and extracted with EtOAc. The aq layer was basified to pH 10 and extracted with EtOAc. The combined organic portions were washed with brine, dried with Na2SO4, filtered and concentrated. The residue was purified by flash chromatography on silica gel gradient eluted with 0 to 50% EtOAc/hexane, affording the title compound. HPLC/MS: 258.3 (M+1); Rt=1.96 min.
Quantity
4.88 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
45.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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